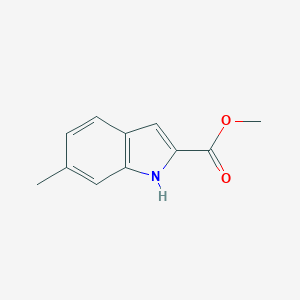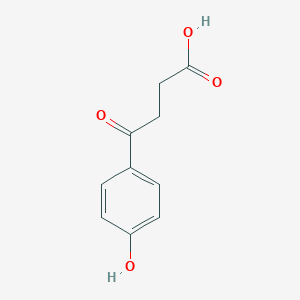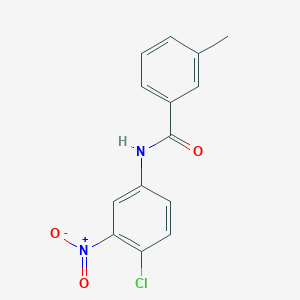
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide, also known as CNB-001, is a small molecule drug that has been developed for the treatment of various neurological disorders. It is a potent neuroprotective agent that has shown promising results in preclinical studies. CNB-001 is a member of the benzamide family of compounds and has a molecular weight of 308.7 g/mol.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide is not fully understood. However, it is believed to exert its neuroprotective effects by modulating various cellular pathways involved in oxidative stress, inflammation, and apoptosis. N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It also inhibits the activation of the NF-κB pathway, which is involved in the regulation of inflammation.
Efectos Bioquímicos Y Fisiológicos
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. It also reduces inflammation by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been shown to improve mitochondrial function and reduce apoptosis in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has several advantages for lab experiments. It has a high degree of purity and stability, which makes it suitable for use in various assays. It is also soluble in various solvents, which makes it easy to administer to cells or animals. However, N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has certain limitations, such as its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on N-(4-chloro-3-nitrophenyl)-3-methylbenzamide. One potential area of research is the development of new formulations of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide that can improve its bioavailability and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide in other neurological disorders such as multiple sclerosis and Huntington's disease. Further studies are also needed to elucidate the exact mechanism of action of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide and to identify potential biomarkers of its efficacy.
Métodos De Síntesis
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide can be synthesized using a multi-step process involving the reaction of various chemicals. The synthesis of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide involves the reaction of 4-chloro-3-nitroaniline and 3-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have potent neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis. N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
Número CAS |
304453-70-1 |
|---|---|
Nombre del producto |
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide |
Fórmula molecular |
C14H11ClN2O3 |
Peso molecular |
290.7 g/mol |
Nombre IUPAC |
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-3-2-4-10(7-9)14(18)16-11-5-6-12(15)13(8-11)17(19)20/h2-8H,1H3,(H,16,18) |
Clave InChI |
CCGCLMJSSPPDFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)
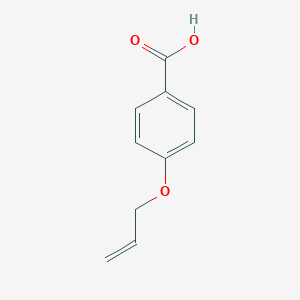
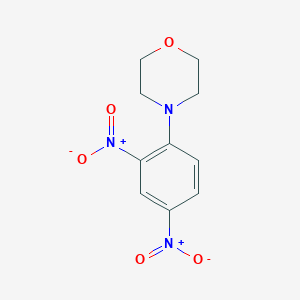
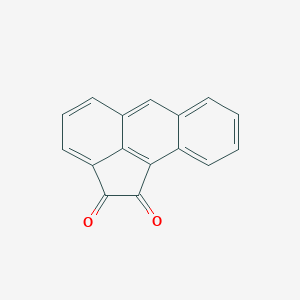
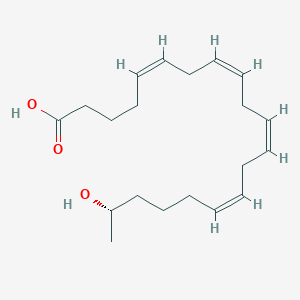
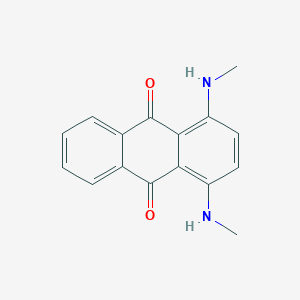

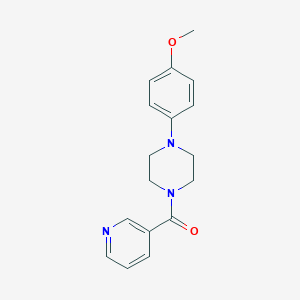
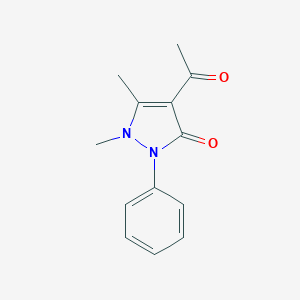
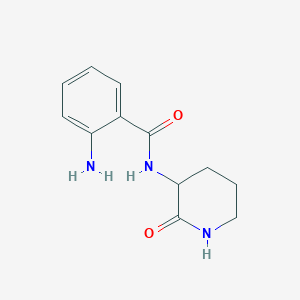
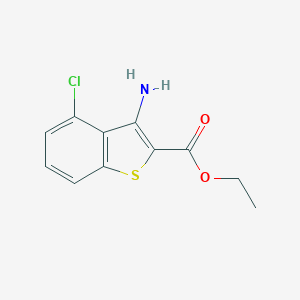
![Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-](/img/structure/B188948.png)
